molecular formula C13H16N4S B11181990 Piperazine, 1-methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)- CAS No. 57709-35-0

Piperazine, 1-methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)-

Cat. No.: B11181990
CAS No.: 57709-35-0
M. Wt: 260.36 g/mol
InChI Key: BCIPEJZZNBCBIU-UHFFFAOYSA-N
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Description

1-Methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a 1,3,4-thiadiazole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine typically involves the reaction of 1-methylpiperazine with 5-phenyl-1,3,4-thiadiazole-2-thiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The biological activity of 1-Methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact mechanism of action may vary depending on the specific application and target organism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivities compared to its analogs .

Properties

CAS No.

57709-35-0

Molecular Formula

C13H16N4S

Molecular Weight

260.36 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-5-phenyl-1,3,4-thiadiazole

InChI

InChI=1S/C13H16N4S/c1-16-7-9-17(10-8-16)13-15-14-12(18-13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

BCIPEJZZNBCBIU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NN=C(S2)C3=CC=CC=C3

Origin of Product

United States

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